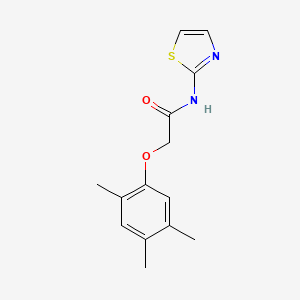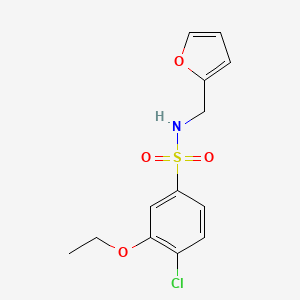
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its antimicrobial and anti-inflammatory properties. This compound can be used in studies related to bacterial and fungal infections, as well as inflammation and autoimmune diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the use of N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide in scientific research. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Another potential direction is the use of this compound in studies related to inflammation and autoimmune diseases. Further studies are needed to determine the full potential of this compound in scientific research.
Conclusion
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is a chemical compound with potential applications in various scientific research studies. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. Further studies are needed to determine the full potential of this compound in scientific research.
Métodos De Síntesis
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4,5-trimethylphenol with thionyl chloride to form 2,4,5-trimethylphenyl chlorosulfonate. This compound is then reacted with sodium azide to form 2,4,5-trimethylphenyl azidosulfonate. The resulting compound is then reacted with thioacetamide to form N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide has potential applications in various scientific research studies. This compound has been shown to have antimicrobial properties and can be used in studies related to bacterial and fungal infections. It has also been shown to have anti-inflammatory properties and can be used in studies related to inflammation and autoimmune diseases.
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-6-11(3)12(7-10(9)2)18-8-13(17)16-14-15-4-5-19-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPPXQHHCJRRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)


![4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)

![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)

![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)
![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)